molecular formula C21H32O3 B045230 17alpha-Hydroxypregnenolone CAS No. 387-79-1

17alpha-Hydroxypregnenolone

Cat. No.: B045230
CAS No.: 387-79-1
M. Wt: 332.5 g/mol
InChI Key: JERGUCIJOXJXHF-ZYJWKOIDSA-N
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Mechanism of Action

Target of Action

17alpha-Hydroxypregnenolone, also known as 17-Hydroxypregnenolone, is a pregnane (C21) steroid . The primary targets of this compound are the adrenal and gonads where it is metabolized . The mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in these organs plays a crucial role in its metabolism .

Mode of Action

The mode of action of this compound involves the hydroxylation of pregnenolone at the C17alpha position . This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) . The increased pituitary release of adrenocorticotropic hormone (ACTH) drives the increased production of steroid intermediates .

Biochemical Pathways

This compound is an intermediary in the Delta 5 pathway that leads from pregnenolone to dehydroepiandrosterone (DHEA) . It is converted to 17alpha-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione, through the activity of 3alpha-hydroxysteroid dehydrogenase .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the adrenal glands and gonads . The compound’s bioavailability is influenced by the activity of the enzyme 3beta-hydroxysteroid dehydrogenase (3beta-HSD), which allows the formation of 17-hydroxyprogesterone (17-OHPG) from 17-hydroxypregnenolone .

Result of Action

As a result of its action, this compound acts as a precursor for cortisol and sex steroids . It is also a known neuromodulator, specifically known to modulate locomotion .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its levels peak in humans at the end of puberty and then decline . High levels are also achieved during pregnancy . The enzyme activity involved in its metabolism can also be affected by various factors, impacting the compound’s action, efficacy, and stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized from pregnenolone through hydroxylation at the C17alpha position. This reaction is catalyzed by the enzyme 17alpha-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes using specific strains of bacteria or fungi that express the enzyme 17alpha-hydroxylase. These microorganisms are cultured under controlled conditions to optimize the yield of the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 17alpha-hydroxyprogesterone.

    Reduction: It can be reduced to form pregnenolone.

    Substitution: Various substitution reactions can occur at the hydroxyl group at the C17alpha position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: 17alpha-Hydroxyprogesterone.

    Reduction: Pregnenolone.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

17alpha-Hydroxypregnenolone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual role as both a prohormone and a neuromodulator. Its ability to be converted into multiple steroid hormones and its involvement in neurological functions distinguish it from other similar compounds .

Properties

CAS No.

387-79-1

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(10R,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1

InChI Key

JERGUCIJOXJXHF-ZYJWKOIDSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)O

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

melting_point

266 - 271 °C

387-79-1

physical_description

Solid

Synonyms

17 alpha Hydroxypregnenolone
17 alpha-Hydroxypregnenolone
17 Hydroxypregnenolone
17-alpha-Hydroxypregnenolone
17-Hydroxypregnenolone
17-Hydroxypregnenolone, (3alpha)-Isomer
17-Hydroxypregnenolone, (3beta,13alpha)-Isomer
17-Hydroxypregnenolone, (3beta,13alpha,17alpha)-Isomer
17-Hydroxypregnenolone, (3beta,17alpha)-Isomer
17alpha Hydroxypregnenolone
17alpha-Hydroxypregnenolone
Hydroxypregnenolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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